Motexafin lutetium

Description

Properties

Key on ui mechanism of action |

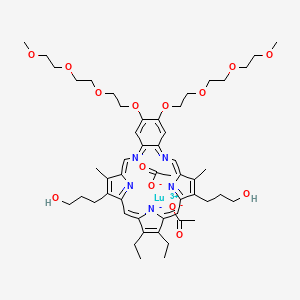

Motexafin lutetium has the potential to combine the features of selective localization, ability to be activated by deeply penetrating far-red light, low incidence of skin photosensitization and water solubility. The product is in clinical development as a treatment for several types of solid tumors (as Lutrin), age-related macular degeneration (as Optrin), atherosclerosis and prevention of restenosis (as Antrin). Motexafin lutetium preferentially accumulates in tumor cells due to their increased rates of metabolism and absorbs light, forming an extended high energy conformational state that produces high quantum yields of singlet oxygen, resulting in local cytotoxic effects. |

|---|---|

CAS No. |

246252-04-0 |

Molecular Formula |

C52H74LuN5O14- |

Molecular Weight |

1168.1 g/mol |

IUPAC Name |

acetic acid;3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;lutetium |

InChI |

InChI=1S/C48H66N5O10.2C2H4O2.Lu/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);/q-1;;; |

InChI Key |

SNWMDBCUOUILFA-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].[Lu+3] |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)O.CC(=O)O.[Lu] |

Other CAS No. |

246252-04-0 |

Synonyms |

Lu-Tex lutetium texaphyrin lutex Lutrin motexafin lutetium Optrin PCI 0123 PCI-0123 |

Origin of Product |

United States |

Foundational & Exploratory

Motexafin Lutetium: A Technical Deep-Dive into its Antineoplastic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Motexafin Lutetium (MLu), a second-generation metallotexaphyrin photosensitizer, represents a significant advancement in photodynamic therapy (PDT) for oncology.[1] Its unique chemical structure and photophysical properties, including a strong absorbance in the far-red spectrum (~732 nm), allow for deeper tissue penetration compared to earlier photosensitizers.[1][2] This enables the treatment of more substantial and less accessible solid tumors. This compound demonstrates preferential accumulation in malignant tissues, and upon photoactivation, orchestrates a multi-faceted cytotoxic assault on cancer cells.[1][3] The primary mechanism involves the generation of reactive oxygen species (ROS), which induces high levels of oxidative stress, leading to direct cellular damage, destruction of tumor vasculature, and initiation of programmed cell death (apoptosis).[3][4][5] This document provides a comprehensive technical overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual schematics of the key pathways involved.

Core Mechanism of Action: Photodynamic Therapy (PDT)

The fundamental antineoplastic activity of this compound is rooted in its function as a photosensitizer. The process is inert in the absence of light, minimizing systemic toxicity.

-

Selective Accumulation : Following intravenous administration, this compound preferentially localizes in tumor cells, a phenomenon attributed to the higher metabolic rate and unique physiological characteristics of neoplastic tissues.[1] In vivo studies have measured tumor-to-normal tissue accumulation ratios of approximately 3–5:1.[3]

-

Photoactivation : The texaphyrin macrocycle is activated by light of a specific wavelength, 732 nm, which can penetrate tissue more effectively than light of shorter wavelengths.[2]

-

Energy Transfer and ROS Generation : Upon absorbing a photon, MLu transitions to an excited singlet state, followed by a transition to a longer-lived triplet state. This excited triplet state transfers its energy to molecular oxygen (O₂), converting it into highly cytotoxic singlet oxygen (¹O₂) and other reactive oxygen species (ROS) like superoxide radicals.[1][3][6]

-

Oxidative Stress : The massive, localized burst of ROS overwhelms the cellular antioxidant defenses, inducing a state of severe oxidative stress. This stress leads to the oxidation of critical cellular components, including lipids, proteins, and nucleic acids, culminating in cell death.[3][5]

Cellular and Molecular Mechanisms

Cellular Uptake and Subcellular Localization

For a photosensitizer to be effective, it must localize within or near critical cellular structures. Confocal laser scanning microscopy has revealed that this compound accumulates specifically in the lysosomes of cancer cells.[7] Upon photoactivation, the ROS-mediated damage leads to the rupture of these lysosomes.[7] The release of hydrolytic enzymes from the compromised lysosomes into the cytoplasm contributes significantly to the overall cellular destruction and triggers downstream death pathways.

Induction of Apoptosis via the Mitochondrial Pathway

The oxidative stress induced by MLu-PDT is a potent trigger for apoptosis. The mechanism is heavily reliant on the mitochondria, the cell's powerhouse and a key regulator of programmed cell death.

The key events are:

-

Mitochondrial Membrane Depolarization : ROS directly damages the mitochondrial membranes, leading to a loss of the mitochondrial membrane potential (ΔΨm).[5]

-

Cytochrome c Release : This loss of membrane integrity allows for the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[5]

-

Caspase Activation : In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell.[5]

-

Apoptotic Hallmarks : This cascade results in classic signs of apoptosis, including phosphatidylserine externalization on the cell membrane and fragmentation of nuclear DNA into a characteristic "ladder" pattern on gel electrophoresis.[5][7]

Destruction of Tumor Vasculature

In addition to direct cytotoxicity to cancer cells, MLu-PDT also exerts a potent anti-vascular effect.[4] When the drug-light interval is short, a significant concentration of this compound remains within the bloodstream.[8] Photoactivation at this stage causes rapid damage to the endothelial cells lining the tumor's blood vessels, leading to vascular shutdown, ischemia, and subsequent tumor necrosis due to oxygen and nutrient deprivation.[8]

Quantitative Efficacy Data

The potency of this compound has been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity of this compound-PDT

| Cell Line | Cell Type | IC₅₀ (µM) | Light Dose | Reference |

|---|---|---|---|---|

| Prostate, Breast, Glioma | Human Cancer | 1 - 5 | 730 nm | [3] |

| RAW 264.7, HVSMC | Macrophage, Vascular Smooth Muscle | 5 - 20 | 2 J/cm² @ 732 nm | [5] |

| Various | Human Cancer | >50 (Dark Toxicity) | No Light |[3] |

Table 2: In Vivo Antitumor Efficacy of this compound-PDT

| Tumor Model | Host | MLu Dose | Light Dose / Timing | Outcome | Reference |

|---|---|---|---|---|---|

| EMT6, U87 Xenografts | Murine | 10 µmol/kg | 730 nm | 70-90% reduction in tumor volume | [3] |

| EMT6 Sarcoma | BALB/c Mice | 10 µmol/kg | 732 nm @ 3h post-injection | 100% cures (no evidence of cancer) | [7] |

| EMT6 Sarcoma | BALB/c Mice | 10 µmol/kg | 732 nm @ 5h post-injection | 75% cures |[7] |

Table 3: Phase I Clinical Trial Parameters for MLu-PDT in Recurrent Prostate Cancer

| Parameter | Value / Range | Description | Reference |

|---|---|---|---|

| Patient Cohort | 17 Men | Locally recurrent prostate cancer post-radiation | [6][9] |

| MLu Dose | 0.5 - 2.0 mg/kg | Intravenous administration over 5-10 minutes | [6] |

| Drug-Light Interval | 3 - 24 hours | Time between MLu infusion and light delivery | [6] |

| Light Wavelength | 732 nm | Delivered via interstitial optical fibers | [4] |

| Light Fluence | 25 - 150 J/cm² | Total light energy delivered to the tissue |[6] |

Table 4: Biomarker Response from Phase I Prostate Cancer Trial

| Biomarker / Endpoint | Dose Group | Result (Mean ± SE) | P-value | Reference |

|---|---|---|---|---|

| PSA Increase at 24h | All Patients | +98% ± 36% | 0.007 | [9] |

| PSA Increase at 24h | Low PDT Dose | +54% ± 27% | - | [9] |

| PSA Increase at 24h | High PDT Dose | +119% ± 52% | - | [9] |

| Biochemical Delay | Low PDT Dose | 43 days (median) | 0.024 | [9] |

| Biochemical Delay | High PDT Dose | 82 days (median) | 0.024 |[9] |

Experimental Methodologies

In Vitro Apoptosis Assay

-

Objective : To determine if MLu-PDT induces apoptosis in vascular cells.

-

Cell Culture : Human vascular smooth muscle cells (HVSMC) or RAW macrophages are cultured in appropriate media.[5]

-

Photosensitizer Loading : Cells are incubated with varying concentrations of this compound (e.g., 0-50 µM) for a set period to allow for cellular uptake.

-

Photoactivation : The media is replaced with fresh media, and cells are illuminated with 732 nm light at a specific fluence (e.g., 2 J/cm²).[5]

-

Apoptosis Detection :

-

Phosphatidylserine Externalization : Cells are stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye like Propidium Iodide (PI). The cell populations (viable, early apoptotic, late apoptotic) are quantified using flow cytometry.[5]

-

DNA Fragmentation : For in vivo samples, tumor tissue is excised post-PDT. DNA is extracted from the tissue and run on an agarose gel. The presence of a "ladder" of DNA fragments in ~180 base pair increments is indicative of apoptosis.[7]

-

Clinical Protocol for Interstitial PDT in Prostate Cancer

-

Objective : To determine the maximum tolerated dose (MTD) and assess the efficacy of MLu-PDT for locally recurrent prostate cancer.

-

Patient Selection : Patients with biopsy-proven local recurrence after primary radiation therapy are enrolled.[4][6]

-

Drug Administration : this compound is administered as a 10-15 minute intravenous infusion at escalating doses (0.5 to 2.0 mg/kg).[10]

-

Drug-Light Interval : A waiting period of 3 to 24 hours allows for the drug to accumulate in the prostate tissue and clear from the plasma.[10]

-

Light Delivery : Under anesthesia, optical fibers are inserted interstitially into the prostate gland through a brachytherapy template. A 732 nm diode laser delivers light to a prescribed fluence, measured in real-time by in-situ isotropic detectors.[4][10]

-

Dosimetry and Monitoring :

Conclusion

This compound's mechanism of action in cancer cells is a robust, light-activated process centered on the generation of overwhelming oxidative stress. Its ability to localize in lysosomes, trigger mitochondrial-mediated apoptosis, and destroy tumor vasculature provides a multi-pronged attack against solid tumors. The favorable photophysical property of activation by deeply penetrating far-red light makes it a valuable agent for photodynamic therapy. Quantitative preclinical data confirms its high potency, and clinical trials have demonstrated a clear biological response in patients. Further research and development focusing on optimizing dosimetry and exploring combination therapies will continue to define the role of this compound in the oncological treatment landscape.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of the distribution of light, optical properties, drug concentration, and tissue oxygenation in-vivo in human prostate during this compound-mediated photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Updated results of a phase I trial of this compound-mediated interstitial photodynamic therapy in patients with locally recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Localization and efficacy analysis of the phototherapeutic lutetium texaphyrin (PCI-0123) in the murine EMT6 sarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increasing damage to tumor blood vessels during this compound-PDT through use of low fluence rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-photodynamic therapy of prostate cancer: short- and long-term effects on prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Motexafin Lutetium: A Technical Guide to Synthesis and Chemical Properties for Drug Development Professionals

An in-depth overview of the synthesis, chemical characteristics, and mechanism of action of motexafin lutetium, a photosensitizer with applications in photodynamic therapy.

This compound (MLu), known by trade names such as Lutrin® and Optrin®, is a second-generation photosensitizer belonging to the metallotexaphyrin family of drugs.[1][2] This synthetic molecule has been investigated for its therapeutic potential in oncology and other diseases due to its ability to selectively accumulate in tumor tissues and generate cytotoxic reactive oxygen species upon activation by near-infrared light.[1][3] Its unique photophysical and redox properties make it a subject of significant interest in the field of drug development.

Chemical Properties and Synthesis

This compound is a pentadentate aromatic metallotexaphyrin, a large, flexible macrocycle that chelates a central lutetium(III) ion.[1][2] This structure imparts several key chemical and physical properties that are advantageous for its therapeutic application. The molecule is water-soluble, which is a significant benefit for intravenous administration.[3][4] The expanded texaphyrin core allows for strong absorption of long-wavelength light, specifically in the near-infrared region around 732 nm.[5][6] This deep tissue penetration of light is a crucial feature for treating solid tumors that are not easily accessible.[1]

The synthesis of this compound involves a multi-step organic process to construct the texaphyrin macrocycle, followed by metallation with a lutetium salt. While detailed proprietary synthesis protocols are not fully disclosed in the public domain, the general approach for creating texaphyrin macrocycles is known to involve the condensation of a tripyrrane derivative with a substituted diformyl-bipyrrole.

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₅₂H₇₄LuN₅O₁₅ | [3] |

| Molecular Weight | 1166.12 g/mol | [3][7] |

| CAS Number | 156436-90-7 (hydrate) | [3] |

| Appearance | Black solid powder | [3] |

| Solubility | Soluble in water | [3][6] |

| Absorption Maximum (Q-band) | ~732 nm | [5][6] |

| Synonyms | Lu-Tex, Lutetium Texaphyrin, PCI-0123 | [1][7] |

Mechanism of Action: A Dual Threat of Phototoxicity and Redox Cycling

The primary mechanism of action for this compound is as a photosensitizer in photodynamic therapy (PDT).[1] This process can be understood as a sequence of events initiated by light activation.

-

Selective Accumulation : this compound preferentially accumulates in tumor cells, which is attributed to their higher metabolic rate.[1] Studies in murine models have demonstrated tumor-to-normal tissue ratios of approximately 3-5:1.[3]

-

Photoactivation : Upon intravenous administration and a specific drug-light interval, the tumor is illuminated with near-infrared light at approximately 732 nm.[5] The this compound molecule absorbs this light, transitioning to an excited singlet state.

-

Reactive Oxygen Species (ROS) Generation : The excited photosensitizer can then undergo intersystem crossing to a longer-lived triplet state. From this state, it can transfer energy to molecular oxygen (Type II mechanism) to produce highly reactive singlet oxygen (¹O₂), or it can engage in electron transfer reactions (Type I mechanism) to generate other reactive oxygen species (ROS) like superoxide radicals.[3][8]

-

Cellular Damage and Death : These ROS are highly cytotoxic, causing oxidative damage to cellular components such as lipids, proteins, and nucleic acids.[3] This leads to a cascade of events including mitochondrial depolarization, the release of cytochrome c, and ultimately, apoptosis (programmed cell death) or necrosis.[3][9]

In addition to its role in PDT, the texaphyrin core of this compound facilitates redox cycling with cellular reductants.[3] This property allows it to disrupt cellular redox balance even in the absence of light, although its primary therapeutic effect is light-dependent. This redox activity can amplify oxidative stress within tumor cells.

The following diagram illustrates the photodynamic therapy mechanism of this compound.

Caption: Mechanism of action for this compound in photodynamic therapy.

Experimental Protocols

The development of this compound has been supported by extensive preclinical and clinical research. Below are summaries of key experimental protocols that have been utilized to evaluate its efficacy and safety.

In Vitro Cytotoxicity Assays

-

Objective : To determine the light-dependent and dark toxicity of this compound in various cancer cell lines.

-

Methodology :

-

Cancer cell lines (e.g., human prostate, breast, glioma) are cultured in appropriate media.[3]

-

Cells are incubated with varying concentrations of this compound for a specified period.

-

For light-dependent toxicity, cells are exposed to light at approximately 730 nm. A control group is kept in the dark.

-

Cell viability is assessed using standard assays such as MTT or trypan blue exclusion.

-

The IC₅₀ (half-maximal inhibitory concentration) is calculated for both light-exposed and dark conditions.

-

-

Representative Findings : In vitro studies have shown potent, light-dependent cytotoxicity with IC₅₀ values typically in the low micromolar range (1–5 µM) upon illumination.[3] Minimal dark toxicity is observed, with IC₅₀ values often exceeding 50 µM.[3]

In Vivo Antitumor Efficacy in Xenograft Models

-

Objective : To evaluate the antitumor activity of this compound-mediated PDT in animal models.

-

Methodology :

-

Human tumor cells (e.g., EMT6 or U87) are implanted subcutaneously in immunocompromised mice.[3]

-

Once tumors reach a specified volume, mice are administered this compound intravenously (e.g., 10 µmol/kg).[3]

-

After a predetermined drug-light interval (e.g., 3-5 hours), the tumor area is irradiated with 730 nm light.[3][6]

-

Tumor volume is measured regularly to assess treatment response.

-

-

Representative Findings : Significant tumor volume reduction (70–90%) has been observed in mice bearing EMT6 or U87 xenografts following PDT with this compound.[3]

Phase I Clinical Trial Protocol for Prostate Cancer

A Phase I clinical trial was conducted to determine the safety and optimal dosage of this compound-mediated PDT for locally recurrent prostate cancer after radiation therapy.[4][10]

-

Patient Population : Men with biopsy-proven locally recurrent prostate cancer following radiation therapy.[4][10]

-

Treatment Protocol :

-

Drug Administration : this compound was administered intravenously at escalating doses ranging from 0.5 to 2 mg/kg.[4][10] The drug was formulated as a 2 mM solution in 5% mannitol/water.[4]

-

Drug-Light Interval : The time between drug administration and light delivery was varied, with intervals of 3, 6, or 24 hours being investigated.[4][10]

-

Light Delivery : 732 nm light was delivered interstitially into the prostate using cylindrical diffusing fibers.[4] The light fluence was escalated from 25 to 150 J/cm².[4]

-

Dosimetry : In situ measurements of light dose and ex vivo measurements of photosensitizer concentration in prostate biopsies were performed to calculate the PDT dose.[4]

-

-

Monitoring and Endpoints : The primary objective was to determine the maximum tolerated dose.[10] Secondary objectives included evaluating drug uptake in prostate tissue and assessing treatment response through serum Prostate-Specific Antigen (PSA) levels.[4][10]

The following workflow diagram outlines the key steps in the Phase I clinical trial for prostate cancer.

Caption: Workflow for the Phase I clinical trial of this compound in prostate cancer.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro and In Vivo Preclinical Data

| Parameter | Value | Cell Line/Model | Reference |

| IC₅₀ (with light) | 1–5 µM | Various cancer cell lines | [3] |

| IC₅₀ (dark) | >50 µM | Various cancer cell lines | [3] |

| Tumor Volume Reduction | 70–90% | EMT6, U87 murine xenografts | [3] |

| Tumor-to-Muscle Ratio | ~3–5:1 | Murine models | [3] |

Table 2: Phase I Clinical Trial Data in Prostate Cancer

| Parameter | Value | Conditions | Reference |

| Drug Dose | 0.5–2 mg/kg | Intravenous administration | [4][10] |

| Light Fluence | 25–150 J/cm² | 732 nm interstitial light | [4] |

| Drug-Light Interval | 3, 6, or 24 hours | - | [4][10] |

| Pre-PDT Prostate Photosensitizer Level | 0.35 ± 0.04 ng/mg | 0.5 mg/kg drug dose, 24h interval | [4] |

| Pre-PDT Prostate Photosensitizer Level | 0.65 ± 0.07 ng/mg | 1 mg/kg drug dose, 24h interval | [4] |

| Pre-PDT Prostate Photosensitizer Level | 3.38 ± 0.74 ng/mg | 2 mg/kg drug dose, 6h interval | [4] |

| Pre-PDT Prostate Photosensitizer Level | 4.99 ± 0.90 ng/mg | 2 mg/kg drug dose, 3h interval | [4] |

Analytical Methodologies

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and biodistribution studies. Several analytical methods have been developed and validated for this purpose.

Table 3: Analytical Methods for this compound Quantification

| Method | Matrix | Key Features | Lower Limit of Quantitation (LLOQ) | Reference |

| LC-MS/MS | Human Plasma | Specific for intact this compound, fast, precise, and accurate. | 0.05 µg/mL | [11] |

| ICP-AES | Human Plasma | Measures total elemental lutetium. | 0.1 µg Lu/mL | [11] |

| HPLC | Human Plasma | Absorbance detection at 470 nm. | 0.1 µM | [12] |

| Spectrofluorometry | Prostate Tissue | Measures fluorescence of the drug in homogenized tissue samples. | Not specified | [4] |

The following diagram illustrates a typical analytical workflow for quantifying this compound in plasma using LC-MS/MS.

Caption: LC-MS/MS analytical workflow for this compound in plasma.

Conclusion

This compound is a promising photosensitizer with a well-characterized mechanism of action and favorable chemical properties for use in photodynamic therapy. Its ability to be activated by near-infrared light allows for the treatment of deeper-seated tumors. The extensive preclinical and clinical data, supported by robust analytical methodologies, provide a strong foundation for its further development and application in oncology and other therapeutic areas. This technical guide summarizes the core knowledge base for researchers, scientists, and drug development professionals interested in the potential of this compound.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C52H74LuN5O15 | CID 3081907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Lutetium texaphyrin (PCI-0123): a near-infrared, water-soluble photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lutetium texaphyrin | C52H72LuN5O14 | CID 24202578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. ahajournals.org [ahajournals.org]

- 10. Updated results of a phase I trial of this compound-mediated interstitial photodynamic therapy in patients with locally recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitation of this compound in human plasma by liquid chromatography-tandem mass spectrometry and inductively coupled plasma-atomic emission spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sensitive high-performance liquid chromatographic assay for motexafin gadolinium and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Motexafin Lutetium: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Motexafin lutetium (MLu), a novel texaphyrin-based photosensitizer, emerged as a promising agent in the field of photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the discovery, development, and mechanistic profile of this compound. It details the preclinical and clinical investigations that have defined its potential as a therapeutic agent, with a particular focus on its application in oncology. This document summarizes key quantitative data in structured tables, elucidates experimental protocols from pivotal studies, and provides visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Advent of a Second-Generation Photosensitizer

This compound (also known as Lu-Tex, Lutrin®, and Antrin®) is a second-generation photosensitizer belonging to the texaphyrin class of macrocyclic aromatic compounds.[1][2] Developed by Pharmacyclics Inc., it was designed to overcome some of the limitations of earlier photosensitizers.[3] Key advantages of this compound include its strong absorption of far-red light at approximately 732 nm, which allows for deeper tissue penetration, and its water solubility, which facilitates intravenous administration.[1][4] These properties made it a candidate for a variety of therapeutic applications, including oncology, age-related macular degeneration, and atherosclerosis.[5]

Chemical Properties and Synthesis

This compound is a metallotexaphyrin, a large, planar molecule that can chelate a central lutetium ion.[2] The extended π-electron system of the texaphyrin core is responsible for its characteristic strong absorption in the long-wavelength region of the visible spectrum.

While the precise, proprietary, step-by-step synthesis protocol for this compound is not publicly detailed, the general synthesis of the texaphyrin core has been described.[3] The process typically involves the condensation of a tripyrrane dialdehyde with a substituted aromatic diamine to form the macrocyclic ligand.[4] Subsequent metallation with a lutetium salt yields the final this compound complex. The synthesis is designed to be scalable for clinical production.[3]

Mechanism of Action: A Dual Approach to Cell Killing

The primary mechanism of action of this compound as a photosensitizer is the generation of cytotoxic reactive oxygen species (ROS) upon photoactivation.[6][7] Additionally, its texaphyrin core possesses redox-active properties that contribute to its anticancer effects.[6]

Photodynamic Therapy (PDT) Mechanism

Upon intravenous administration, this compound preferentially accumulates in tumor cells, a phenomenon attributed to their increased metabolic rate.[5] Following a specific drug-light interval, the tumor is illuminated with light of a wavelength matching the drug's absorption maximum (around 732 nm).[6] This excites this compound to a high-energy triplet state. Through energy transfer to molecular oxygen, it generates highly reactive singlet oxygen and other ROS.[5][6] These ROS cause localized oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to mitochondrial depolarization, disruption of cellular function, and ultimately, apoptotic or necrotic cell death.[6][7]

Redox-Mediated Apoptosis Signaling Pathway

Beyond its role as a photosensitizer, this compound can also directly participate in cellular redox reactions.[6] This redox activity can induce a cascade of events leading to apoptosis. The process involves the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspases, which are key executioners of apoptosis.[8][9] This redox-sensitive pathway can be potentiated by the depletion of intracellular glutathione, a key antioxidant, and attenuated by the addition of antioxidants like N-acetylcysteine.[9]

Preclinical Development

The preclinical evaluation of this compound involved extensive in vitro and in vivo studies to establish its efficacy and safety profile.

In Vitro Cytotoxicity

This compound demonstrated potent, light-dependent cytotoxicity across a range of human cancer cell lines. In the absence of light, it exhibited minimal toxicity.[7]

| Cell Line | Cancer Type | IC50 (µM) with Light Activation | Dark Toxicity (IC50 in µM) | Reference |

| Prostate Cancer Cells | Prostate Cancer | 1–5 | >50 | [7] |

| Breast Cancer Cells | Breast Cancer | 1–5 | >50 | [7] |

| Glioma Cells | Brain Cancer | 1–5 | >50 | [7] |

| RAW Macrophages | Macrophage | 5-20 | Not Specified | [9] |

| Human Vascular Smooth Muscle Cells | - | 5-20 | Not Specified | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assay

A typical protocol for assessing the in vitro cytotoxicity of this compound involves the following steps:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

-

Drug Incubation: Cells are incubated with varying concentrations of this compound for a specified period.

-

Photoactivation: The cells are then exposed to 730-732 nm light at a defined fluence rate. A control group is kept in the dark to assess dark toxicity.

-

Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or WST-8 assay, at a set time point after photoactivation.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Efficacy and Biodistribution

In vivo studies in animal models demonstrated the selective accumulation of this compound in tumors and its antitumor efficacy following PDT.

| Animal Model | Tumor Type | This compound Dose | Light Fluence | Tumor Volume Reduction | Reference |

| Murine Xenograft (EMT6) | Mammary Sarcoma | 10 µmol/kg | Not Specified | 70-90% | [7] |

| Murine Xenograft (U87) | Glioblastoma | 10 µmol/kg | Not Specified | 70-90% | [7] |

| Canine Model | Normal Prostate | 2-6 mg/kg | 75-150 J/cm | N/A (Toxicity Study) | [10] |

| Canine Model | Rectal Cancer Model | 2 mg/kg | 0.5-10 J/cm² | N/A (Safety Study) | [11] |

Biodistribution studies revealed that this compound is cleared primarily through the liver, with tumor-to-normal tissue ratios of approximately 3-5:1.[7]

Experimental Protocol: In Vivo Canine Prostate PDT Study

The feasibility and toxicity of this compound-PDT in the prostate were evaluated in a canine model with the following protocol:

-

Animal Model: Twenty-five adult male beagles with normal prostate glands were used.[10]

-

Drug Administration: this compound was administered intravenously at doses ranging from 2-6 mg/kg.[10]

-

Light Delivery: Three hours after drug injection, 732 nm laser light was delivered interstitially and/or transurethrally to the prostate at a total dose of 75-150 J/cm.[10]

-

Monitoring and Euthanasia: The dogs were monitored for clinical signs of toxicity and euthanized at time points ranging from 2 days to 3 months post-PDT.[10]

-

Histopathological Analysis: Prostate specimens were examined macroscopically and microscopically to assess tissue reaction and the extent of tissue damage.[10]

Clinical Development

This compound has been investigated in several clinical trials for various indications, with a significant focus on oncology.

Phase I Trial in Locally Recurrent Prostate Cancer

A Phase I dose-escalation trial was conducted to determine the maximum tolerated dose of this compound-mediated interstitial PDT in patients with locally recurrent prostate cancer after radiation therapy.[10][12]

| Dose Level | This compound Dose (mg/kg) | Drug-Light Interval (hours) | Light Fluence (J/cm²) | Number of Patients |

| 1 | 0.5 | 24 | 25 | 3 |

| 2 | 1.0 | 24 | 25 | 4 |

| 3-8 | 2.0 | 3, 6, or 24 | 25-150 | 10 |

Data compiled from multiple sources describing the same trial.[9][12]

Key Findings:

-

The treatment was well-tolerated, with no dose-limiting toxicities observed up to the highest doses tested.[10]

-

The most common adverse events were Grade I genitourinary symptoms.[10]

-

Measurements confirmed the uptake of this compound in prostate tissue.[10]

-

Post-PDT, a transient increase in serum Prostate-Specific Antigen (PSA) was observed, with patients receiving higher PDT doses showing a greater and more durable PSA response.[13][14] At 24 hours after PDT, serum PSA increased by an average of 98% ± 36% from baseline.[8] Patients in the high-dose group had a 119% ± 52% increase in PSA compared to a 54% ± 27% increase in the low-dose group.[8]

Experimental Protocol: Phase I Prostate Cancer Trial

-

Patient Population: Men with biopsy-proven locally recurrent prostate cancer following radiation therapy with no evidence of metastatic disease.[1][12]

-

Treatment Plan: A treatment plan for interstitial fiber placement was developed using transrectal ultrasound images.[1]

-

Drug Administration: this compound was administered as a sterile, pyrogen-free 2 mM solution in 5% mannitol/water via intravenous infusion over 5-10 minutes.[9]

-

Dose Escalation: The PDT dose was escalated by increasing the this compound dose, increasing the light dose, and decreasing the drug-light interval.[12]

-

Light Delivery: 732 nm light was delivered via optical fibers inserted through a transperineal brachytherapy template.[12]

-

Dosimetry and Monitoring: Real-time in situ light dosimetry was performed. This compound uptake in prostate biopsies was measured by spectrofluorometry. Serum PSA levels were monitored before and at multiple time points after PDT.[1][8][12]

Other Clinical Investigations

This compound was also evaluated in clinical trials for other indications:

-

Recurrent Breast Cancer: A Phase II clinical trial was completed for the photodynamic treatment of recurrent breast cancer.[8]

-

Cervical Intraepithelial Neoplasia: A Phase I trial investigated its use in treating cervical intraepithelial neoplasia grades 2 and 3.[5]

-

Atherosclerosis: It was studied for the photoangioplastic reduction of atherosclerosis in peripheral and coronary arteries.[5]

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in humans. The concentration of both intact this compound and total elemental lutetium in plasma can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and inductively coupled plasma-atomic emission spectroscopy (ICP-AES), respectively.[15] Early time points after administration show that over 90% of the elemental lutetium in plasma is from the intact drug. This percentage decreases over time, suggesting some metabolism or degradation of the compound.[15] The primary route of clearance is hepatic.[7]

Conclusion

This compound represents a significant advancement in the development of photosensitizers for photodynamic therapy. Its favorable chemical and physical properties, including deep tissue penetration of its activating light and water solubility, have been demonstrated in a range of preclinical and clinical studies. The dual mechanism of action, involving both photodynamic generation of ROS and redox-mediated apoptosis, provides a robust basis for its therapeutic potential. While its clinical development has explored various indications, the most comprehensive data is available for its use in locally recurrent prostate cancer, where it has shown an acceptable safety profile and promising signs of efficacy. This technical guide provides a foundational understanding of the discovery and development of this compound, offering valuable insights for researchers and professionals in the field of drug development. Further research may continue to explore the full therapeutic potential of this and other texaphyrin-based compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Phase I drug and light dose-escalation trial of this compound and far red light activation (phototherapy) in subjects with coronary artery disease undergoing percutaneous coronary intervention and stent deployment: procedural and long-term results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

- 8. Texaphyrins: new drugs with diverse clinical applications in radiation and photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Thallium-Texaphyrin Nanoparticles and Their Assessment as Potential Delivery Systems for Auger Electron-Emitting 201Tl to Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Updated results of a phase I trial of this compound-mediated interstitial photodynamic therapy in patients with locally recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preliminary results of interstitial this compound-mediated PDT for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Developments in Texaphyrin Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound-photodynamic therapy of prostate cancer: short- and long-term effects on prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Photodynamic therapy with this compound for rectal cancer: a preclinical model in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Motexafin Lutetium in Photodynamic Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motexafin Lutetium (MLu), a second-generation photosensitizer, represents a significant advancement in the field of photodynamic therapy (PDT).[1] As a member of the metallotexaphyrin family, this synthetic molecule exhibits favorable photophysical properties, including a strong absorption in the far-red spectrum, allowing for deeper tissue penetration of light.[1][2] Its water-solubility and selective accumulation in neoplastic tissues further enhance its therapeutic profile.[1][3] This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in PDT, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Photophysical and Photochemical Properties

This compound's efficacy as a photosensitizer is rooted in its distinct photophysical and photochemical characteristics. Upon activation by light of a specific wavelength, it transitions to an excited state, leading to the generation of cytotoxic reactive oxygen species (ROS).

Table 1: Photophysical and Photochemical Characteristics of this compound

| Property | Value | Reference |

| Absorption Peak (Q-band) | 732 nm | [2] |

| Emission Peak | 750 nm | [4] |

| Primary Cytotoxic Species | Singlet Oxygen (¹O₂) | [1][3][5] |

The activation of this compound with 732 nm light initiates a Type II photochemical reaction, where the excited photosensitizer transfers its energy to molecular oxygen, generating highly reactive singlet oxygen.[3][6] This singlet oxygen is the primary mediator of the subsequent cellular damage.

Cellular Uptake and Subcellular Localization

A critical aspect of this compound's mechanism is its preferential accumulation in tumor cells, which is attributed to the increased metabolic rate and altered cellular architecture of cancerous tissues.[1][7]

Time-dependent uptake of this compound has been observed in various cell lines, including RAW macrophages and human vascular smooth muscle cells.[5] Studies utilizing confocal laser scanning microscopy have pinpointed the primary subcellular localization of this compound to the lysosomes.[4] This specific accumulation is a key factor in the subsequent cytotoxic events.

Mechanism of Action: Induction of Apoptosis

Upon photoactivation, the generated singlet oxygen induces oxidative stress, initiating a cascade of events that culminate in apoptotic cell death.[3][5] The lysosomal localization of this compound is crucial; photoactivation leads to lysosomal membrane damage and the release of lysosomal enzymes into the cytoplasm, contributing to cellular damage.[4]

The primary mechanism of cell death induced by this compound PDT is apoptosis, a programmed and controlled form of cell death that avoids the inflammatory response associated with necrosis.[5][8][9] This is a significant advantage in a therapeutic context. The apoptotic pathway is initiated by mitochondrial dysfunction.

Mitochondrial-Mediated Apoptosis

Photodynamic therapy with this compound triggers the intrinsic apoptotic pathway, which is characterized by the following key events:

-

Loss of Mitochondrial Membrane Potential (ΔΨm) : The initial insult from ROS leads to a disruption of the mitochondrial membrane potential.[5][8]

-

Cytochrome c Release : The compromised mitochondrial membrane releases cytochrome c into the cytosol.[5][8]

-

Caspase Activation : Cytosolic cytochrome c activates a cascade of caspases, the executioner enzymes of apoptosis.[5][8]

-

Apoptotic Body Formation : This cascade ultimately leads to the characteristic morphological changes of apoptosis, including phosphatidylserine externalization and DNA fragmentation.[5]

The intracellular redox state plays a significant role in modulating the efficacy of this compound PDT. Depletion of intracellular glutathione, a key antioxidant, potentiates cell death, while the addition of the antioxidant N-acetylcysteine attenuates it.[5]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound-mediated PDT, the following diagrams have been generated using the DOT language.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of the distribution of light, optical properties, drug concentration, and tissue oxygenation in-vivo in human prostate during this compound-mediated photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Localization and efficacy analysis of the phototherapeutic lutetium texaphyrin (PCI-0123) in the murine EMT6 sarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photosensitizers in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Studies in Photodynamic Therapy for Cancer Treatment: From Basic Research to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atvb.ahajournals.org [atvb.ahajournals.org]

- 9. Photodynamic therapy: applications in atherosclerotic vascular disease with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Uptake and Subcellular Localization of Motexafin Lutetium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of motexafin lutetium (MLu), a second-generation photosensitizer with significant potential in photodynamic therapy (PDT). This document details the mechanisms of cellular entry, intracellular trafficking, and final organellar destination of MLu, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular pathways.

Introduction to this compound

This compound is a large, water-soluble texaphyrin molecule designed for use in PDT.[1] Its preferential accumulation in malignant cells is attributed to the higher metabolic rate of these cells.[1] Upon activation with far-red light (approximately 732 nm), MLu generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, leading to localized cellular damage and induction of apoptosis.[1][2] Understanding the specifics of its cellular uptake and where it localizes within the cell is paramount for optimizing its therapeutic efficacy and developing novel drug delivery strategies.

Cellular Uptake of this compound

The entry of this compound into cancer cells is a time-dependent process.[2] While the precise mechanisms are still under investigation, evidence suggests an active transport process, likely involving endocytosis.

Quantitative Analysis of Cellular Uptake

Quantitative data on the cellular uptake of this compound is crucial for comparing its efficacy across different cell lines and under various experimental conditions. The following table summarizes key quantitative parameters from published studies.

| Cell Line | Compound | Incubation Time | Uptake Measurement Method | Key Findings | Reference |

| RAW Macrophages | This compound | Time-dependent | Fluorescence Microscopy | Time-dependent increase in intracellular fluorescence observed. | [2] |

| Human Vascular Smooth Muscle Cells | This compound | Time-dependent | Fluorescence Microscopy | Time-dependent increase in intracellular fluorescence observed. | [2] |

| EMT6 Murine Sarcoma | Lutetium Texaphyrin (PCI-0123) | Not specified | In vitro cellular retention studies | Increased sensitizer retention with incubation time. | [3] |

| Human Prostate Cancer (in vivo) | This compound (0.5-2 mg/kg) | 3, 6, or 24 hours post-injection | Spectrofluorometric assay of biopsies | Presence of photosensitizer demonstrated in all patients.[4][5] | [4][5] |

| RIF Tumors (murine) | This compound | Not specified | Diffuse Reflectance Spectroscopy (DRS) and ex vivo spectrofluorometric assay | Strong correlation between in vivo DRS and ex vivo measured MLu concentration.[6][7] | [6][7] |

| Various Cancer Cell Lines (prostate, breast, glioma) | This compound | Not specified | Not specified | IC₅₀ values in the low micromolar range (1–5 µM) upon illumination. | [3] |

Subcellular Localization of this compound

Following cellular uptake, this compound is trafficked to and accumulates in specific subcellular compartments. Understanding this localization is critical as it determines the primary sites of photodamage upon light activation.

Confocal laser scanning microscopy has demonstrated that the primary intracellular localization site of a lutetium texaphyrin, PCI-0123, is the lysosomes.[3] This lysosomal accumulation is a key aspect of its mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and subcellular localization of this compound.

Spectrofluorometric Assay for Intracellular this compound Quantification

This protocol is adapted from methodologies used in clinical trials to measure photosensitizer uptake in tissue biopsies.[4][5]

Objective: To quantify the concentration of this compound within cells or tissues.

Materials:

-

Cells or homogenized tissue samples

-

This compound standard of known concentration

-

Lysis buffer (e.g., RIPA buffer)

-

Phosphate-buffered saline (PBS)

-

Spectrofluorometer

Procedure:

-

Sample Preparation:

-

For cultured cells, wash the cell pellet with ice-cold PBS and lyse the cells using a suitable lysis buffer.

-

For tissue samples, homogenize the tissue in an appropriate buffer.

-

-

Fluorescence Measurement:

-

Transfer the cell lysate or tissue homogenate to a quartz cuvette.

-

Measure the fluorescence emission spectrum using a spectrofluorometer. For this compound, the excitation wavelength is typically around 470 nm, and the emission is measured at its characteristic peak, around 740-750 nm.[8]

-

-

Quantification:

-

Create a standard curve by measuring the fluorescence of a series of known concentrations of this compound in the same buffer as the samples.

-

Determine the concentration of this compound in the samples by comparing their fluorescence intensity to the standard curve.

-

Confocal Microscopy for Subcellular Localization

This protocol outlines the steps for visualizing the subcellular localization of this compound, with a focus on co-localization with lysosomes.

Objective: To determine the intracellular location of this compound.

Materials:

-

Cells grown on glass coverslips

-

This compound

-

LysoTracker dye (e.g., LysoTracker Red DND-99)

-

Hoechst 33342 or DAPI for nuclear staining

-

Formaldehyde or paraformaldehyde for fixation

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Culture and Staining:

-

Seed cells on sterile glass coverslips in a culture dish and allow them to adhere.

-

Incubate the cells with this compound at the desired concentration and for the desired time.

-

In the final 30-60 minutes of incubation, add a lysosomal marker such as LysoTracker Red to the culture medium.

-

A nuclear counterstain like Hoechst 33342 can also be added.

-

-

Fixation:

-

Gently wash the cells with pre-warmed PBS.

-

Fix the cells with 4% formaldehyde or paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the slides using a confocal microscope. Use appropriate laser lines and emission filters for this compound (far-red fluorescence), the lysosomal dye (e.g., red fluorescence), and the nuclear stain (blue fluorescence).

-

-

Analysis:

-

Analyze the acquired images for co-localization between the fluorescence signals of this compound and the lysosomal marker.

-

Subcellular Fractionation

This protocol describes a general method for separating cellular components to determine the concentration of this compound in each fraction.

Objective: To isolate different organelles and quantify the amount of this compound in each fraction.

Materials:

-

Cultured cells treated with this compound

-

Fractionation buffer kit (commercially available or prepared in-house)

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

-

Spectrofluorometer or other analytical instrument for quantification

Procedure:

-

Cell Lysis and Homogenization:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and allow the cells to swell.

-

Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle to break the plasma membrane while leaving nuclei intact.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

The resulting supernatant contains the cytosolic and microsomal fractions. An ultracentrifugation step (e.g., 100,000 x g) can be used to separate the microsomes (containing lysosomes and other vesicles) from the cytosol.

-

-

Quantification:

-

Lyse each fraction and quantify the amount of this compound in each using a spectrofluorometric assay as described in Protocol 4.1.

-

Signaling Pathways and Experimental Workflows

The cellular effects of this compound are initiated by its uptake and subcellular localization, and culminate in a cascade of signaling events upon photoactivation.

Cellular Uptake and Localization Workflow

The following diagram illustrates a typical experimental workflow to investigate the cellular uptake and subcellular localization of this compound.

Proposed Cellular Uptake Pathway via Endocytosis

While not definitively proven for this compound, endocytosis is a likely mechanism for the uptake of large molecules. The diagram below illustrates a hypothetical clathrin-mediated endocytosis pathway.

Signaling Pathway of this compound-Induced Apoptosis

Upon photoactivation within the lysosomes, this compound generates ROS, which can lead to lysosomal membrane permeabilization and the release of cathepsins. These events, along with direct mitochondrial damage by ROS, trigger the intrinsic pathway of apoptosis.

Studies have shown that PDT with this compound is associated with the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the activation of caspases, all hallmarks of apoptosis.[2][9] Western blot analysis has confirmed the accumulation of cytochrome c in the cytosol following PDT with this compound.[10]

Conclusion

This technical guide provides a foundational understanding of the cellular uptake and subcellular localization of this compound. The preferential accumulation in lysosomes is a key feature that can be exploited for targeted photodynamic therapy. The provided experimental protocols offer a starting point for researchers to further investigate the intricate cellular and molecular biology of this promising photosensitizer. Future research should focus on elucidating the specific transporters or receptors involved in its uptake and further detailing the signaling cascades initiated by its photoactivation to refine and enhance its therapeutic application.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atvb.ahajournals.org [atvb.ahajournals.org]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. Updated results of a phase I trial of this compound-mediated interstitial photodynamic therapy in patients with locally recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spiedigitallibrary.org [spiedigitallibrary.org]

- 7. Quantitative comparison of tissue oxygen and this compound uptake by ex vivo and noninvasive in vivo techniques in patients with intraperitoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interstitial fluorescence spectroscopy in the human prostate during this compound-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. ahajournals.org [ahajournals.org]

In Vitro Cytotoxicity of Motexafin Lutetium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of Motexafin Lutetium (MLu), a texaphyrin-based photosensitizer for photodynamic therapy (PDT). It is designed to be a comprehensive resource for researchers and professionals involved in drug development and cancer research, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms.

Introduction to this compound and its Cytotoxic Mechanism

This compound (also known as Lutrin®, Optrin®, or Antrin®) is a second-generation photosensitizer that preferentially accumulates in tumor cells.[1] Upon activation with near-infrared light (approximately 730-732 nm), MLu transfers energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[2][3] This process induces oxidative stress within the cancer cells, leading to damage of cellular components, disruption of mitochondrial function, and ultimately, cell death through apoptosis and, as more recent evidence suggests, pyroptosis.[4][5] A key advantage of MLu is its activation by deeply penetrating far-red light, making it suitable for treating solid tumors.[1]

Quantitative Cytotoxicity Data

The in vitro cytotoxic efficacy of this compound is dependent on the cell line, drug concentration, and light dose. Upon photoactivation, MLu demonstrates potent cytotoxicity, with IC50 values typically in the low micromolar range.[6] In contrast, it exhibits minimal toxicity in the absence of light.[6]

| Cell Line | Cell Type | IC50 (µM) | Light Dose | Reference |

| RAW 264.7 Macrophages | Murine Macrophage | 5 - 20 | 2 J/cm² at 732 nm | [2][3] |

| Human Vascular Smooth Muscle Cells | Human Vascular Smooth Muscle | 5 - 20 | 2 J/cm² at 732 nm | [2][3] |

| Various Cancer Cells (General) | Human Prostate, Breast, Glioma | 1 - 5 | 730 nm illumination | [6] |

Note: IC50 values can vary between experiments due to factors such as cell passage number, seeding density, and assay duration.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the in vitro cytotoxicity of this compound.

Cell Culture and this compound Incubation

-

Cell Lines: A variety of cell lines have been utilized in studies, including but not limited to, RAW 264.7 macrophages, human vascular smooth muscle cells, and various human cancer cell lines (e.g., prostate, breast, glioma).[2][6]

-

Culture Conditions: Cells are typically maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), glutamine, and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Incubation: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, the culture medium is replaced with a medium containing the desired concentration of this compound (typically ranging from 0 to 100 µM).[3] The incubation period can vary, but an overnight incubation (approximately 18 hours) is common.[3]

Photodynamic Therapy (PDT) Protocol

-

Light Source: A diode laser emitting light at a wavelength of approximately 730-732 nm is commonly used for photoactivation.[2][7]

-

Light Delivery: Following incubation with this compound and a wash with phosphate-buffered saline (PBS), cells are exposed to light. The light dose, or fluence, is a critical parameter and is typically in the range of 2 J/cm².[2][3] The fluence rate, which is the rate at which the light is delivered, is also an important factor, with studies exploring rates around 5 mW/cm².[3]

Cytotoxicity and Cell Viability Assays

3.3.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

-

Protocol:

-

After PDT, the medium is removed, and a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well.

-

The plate is incubated for a period (e.g., 15 minutes), allowing for the formation of formazan crystals.

-

The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is read at approximately 590 nm using a microplate reader.

-

3.3.2. WST-1 Assay

The WST-1 assay is another colorimetric assay that is more convenient than the MTT assay as it does not require a solubilization step.

-

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium salt WST-1 to formazan.

-

Protocol:

-

Following PDT, 10 µL of the WST-1 reagent is added to each well containing 100 µL of culture medium.

-

The plate is incubated for a specified time (e.g., 4 hours) at 37°C.

-

The plate is shaken thoroughly for 1 minute.

-

The absorbance is measured at a wavelength between 420 and 480 nm.

-

Apoptosis Assays

3.4.1. Annexin V Staining

This assay identifies one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

-

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label (e.g., FITC). Propidium iodide (PI) is used as a counterstain to differentiate apoptotic from necrotic cells.

-

Protocol:

-

After PDT, cells are harvested and washed with PBS.

-

Cells are resuspended in a binding buffer.

-

Fluorescein-conjugated Annexin V and PI are added to the cell suspension.

-

After a brief incubation, the cells are analyzed by flow cytometry. Apoptotic cells will be Annexin V positive and PI negative.

-

3.4.2. Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis.

-

Principle: This is a fluorescent assay that detects the activity of specific caspases, such as caspase-3. A fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3) is cleaved by the active caspase, releasing a fluorescent molecule (AMC).

-

Protocol:

-

Cell lysates are prepared from cells after PDT.

-

The cell lysate is mixed with a substrate solution.

-

The mixture is incubated to allow for substrate cleavage.

-

The fluorescence is measured using a fluorescence reader (excitation ~380 nm, emission ~420-460 nm).

-

3.4.3. Mitochondrial Membrane Potential (ΔΨm) Assay

A decrease in mitochondrial membrane potential is an early indicator of apoptosis.

-

Principle: A fluorescent dye, such as JC-1 or TMRE, is used to assess the mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red-orange. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Protocol:

-

Cells are incubated with the fluorescent dye after PDT.

-

The change in fluorescence is visualized using fluorescence microscopy or quantified by flow cytometry.

-

3.4.4. Cytochrome c Release Assay

The release of cytochrome c from the mitochondria into the cytosol is a critical step in the intrinsic apoptotic pathway.

-

Principle: This assay involves the separation of the mitochondrial and cytosolic fractions of the cell, followed by the detection of cytochrome c in each fraction, typically by Western blotting.

-

Protocol:

-

After PDT, cells are harvested and homogenized.

-

Differential centrifugation is used to separate the cytosolic and mitochondrial fractions.

-

The protein concentration of each fraction is determined.

-

Equal amounts of protein from each fraction are subjected to SDS-PAGE and transferred to a membrane.

-

The membrane is probed with an antibody specific for cytochrome c.

-

Pyroptosis Assay

3.5.1. Gasdermin E (GSDME) Cleavage Assay

Pyroptosis induced by some stimuli is mediated by the cleavage of Gasdermin E (GSDME) by caspase-3.

-

Principle: The cleavage of GSDME into its N-terminal (GSDME-N) and C-terminal fragments is detected by Western blotting. The GSDME-N fragment forms pores in the plasma membrane, leading to cell lysis.

-

Protocol:

-

Cell lysates are prepared from cells after PDT.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with an antibody that recognizes GSDME to detect both the full-length protein and its cleaved fragments.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound-Induced Cell Death

The cytotoxic effects of this compound-mediated PDT are primarily executed through the induction of apoptosis and pyroptosis. The following diagrams illustrate the key signaling cascades involved.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Increasing Damage to Tumor Blood Vessels during this compound-PDT through Use of Low Fluence Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Preclinical Animal Models for Motexafin Lutetium Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical animal models utilized in the research and development of motexafin lutetium, a photosensitizer for photodynamic therapy (PDT). This document details the experimental protocols, summarizes quantitative data from key studies, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to this compound

This compound (MLu) is a second-generation photosensitizer that, upon activation by near-infrared light, generates reactive oxygen species (ROS), leading to localized cellular damage and induction of apoptosis in targeted tissues.[1][2] Its preferential accumulation in tumor cells and activation by deeply penetrating light make it a promising agent for the treatment of various solid tumors.[1][2] Preclinical animal models have been instrumental in evaluating the safety, efficacy, and mechanism of action of this compound-mediated PDT.

Murine Xenograft Models: Efficacy Assessment

Murine xenograft models, particularly those involving human breast cancer (EMT6) and glioblastoma (U87) cell lines, have been central to demonstrating the anti-tumor efficacy of this compound PDT.[3][4]

Data Presentation: Efficacy in Murine Models

| Animal Model | Tumor Type | This compound Dose | Light Dose | Key Findings | Reference(s) |

| BALB/c Mice | EMT6 Mammary Sarcoma | 10 µmol/kg | 732 nm | 70-90% reduction in tumor volume.[3] 100% cures observed with light exposure 3 hours post-injection.[4] | [3][4] |

| Immunodeficient Mice | U87 Glioblastoma | 10 µmol/kg | 730 nm | 70-90% reduction in tumor volume.[3] | [3] |

| C57BL/6 Mice | B16F10 Melanoma | 10 µmol/kg | Not Specified | Approximately doubled median survival time compared to controls.[5] | [5] |

| C3H Mice | Radiation-Induced Fibrosarcoma (RIF) | 10 mg/kg | 730 nm | Significant improvement in long-term tumor responses with low fluence rate light delivery.[6] | [6] |

Experimental Protocols: Murine Xenograft Studies

1. Cell Line Culture and Implantation:

-

EMT6 and U87 Cell Lines: Cells are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) to maintain exponential growth.[7][8]

-

Implantation: A suspension of tumor cells (e.g., 3 x 10^6 U87 cells) is typically mixed with Matrigel and injected subcutaneously into the flank of immunodeficient mice (for U87) or syngeneic mice (for EMT6).[7]

2. This compound Administration:

-

The photosensitizer is typically administered via intravenous (tail vein) injection.[7]

3. Photodynamic Therapy (PDT):

-

A drug-light interval is observed to allow for preferential accumulation of this compound in the tumor.

-

The tumor is then irradiated with a specific wavelength of light (typically 730-732 nm) using a laser or other light source.[3][4] Light can be delivered externally for subcutaneous tumors.[9]

4. Assessment of Efficacy:

-

Tumor Growth: Tumor volume is monitored regularly using calipers.

-

Survival Analysis: The lifespan of the treated animals is recorded and compared to control groups.

-

Histopathology: Tumors are excised, fixed, and stained (e.g., with hematoxylin and eosin) to assess the extent of necrosis and apoptosis.[4]

Experimental Workflow: Murine Xenograft Study

Experimental workflow for a typical murine xenograft study with this compound PDT.

Canine Models: Feasibility and Toxicity Assessment

Canine models have been employed to evaluate the feasibility and safety of this compound PDT in a larger animal model that more closely resembles human anatomy and physiology, particularly for prostate and rectal cancers.[10][11]

Data Presentation: Canine Studies

| Animal Model | Condition | This compound Dose | Light Dose | Key Findings | Reference(s) |

| Beagle Dogs | Normal Prostate | 2-6 mg/kg | 75-150 J/cm | Feasible for comprehensive prostate treatment; toxicity observed at higher doses. | [11] |

| Mixed Breed Dogs | Rectal Resection Model | 2 mg/kg | 0.5-10 J/cm² | Safe with no anastomotic leaks or severe tissue toxicity. | [10] |

| Dogs | Intraperitoneal Carcinomatosis Model | 0.2-2 mg/kg | 0.5-2.0 J/cm² | Well-tolerated with mild, transient liver function abnormalities. | [12] |

Experimental Protocols: Canine Studies

1. Animal Preparation and Anesthesia:

-

Dogs are anesthetized for the duration of the procedure.

2. This compound Administration:

-

The photosensitizer is administered intravenously.

3. Surgical Procedure and Light Delivery:

-

Prostate Studies: A laparotomy is performed to expose the prostate, and light is delivered interstitially and/or transurethrally using cylindrical diffusing fibers.[11]

-

Rectal Cancer Studies: Following a proctectomy and anastomosis, the pelvic region is illuminated with 730 nm light.[10]

-

Intraperitoneal Studies: After a laparotomy, the abdominal cavity is illuminated with 730 nm light.[12]

4. Post-Procedure Monitoring and Analysis:

-

Animals are monitored for clinical signs of toxicity.

-

Blood samples are collected to assess organ function.

-

Tissues are collected at necropsy for histological evaluation.[10]

-

In some studies, in situ fluorescence spectra are obtained to measure drug concentration in tissues.[12]

Experimental Workflow: Canine Prostate PDT Study

Workflow for a canine prostate photodynamic therapy study.

Signaling Pathway of this compound-Induced Apoptosis

The primary mechanism of action of this compound PDT is the induction of apoptosis through the generation of reactive oxygen species (ROS).[1] The apoptotic cascade is initiated through a redox-sensitive pathway that involves the mitochondria.[1][13]

Upon photoactivation, this compound generates singlet oxygen and other ROS, which induce oxidative stress within the cancer cell.[1] This oxidative stress leads to a loss of the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol.[1][13] Cytosolic cytochrome c then triggers the activation of a cascade of caspases, which are the executioners of apoptosis, ultimately leading to programmed cell death.[7][13] The intracellular redox state, influenced by factors like glutathione levels, can modulate the sensitivity of cells to this compound-induced apoptosis.[13]

Signaling pathway of this compound-induced apoptosis.

Conclusion

Preclinical animal models have been indispensable in the development of this compound as a photosensitizer for photodynamic therapy. Murine models have provided crucial data on anti-tumor efficacy, while canine models have offered valuable insights into the safety and feasibility of clinical translation. The understanding of the underlying apoptotic signaling pathway provides a strong rationale for the continued investigation of this compound in oncology. This technical guide serves as a foundational resource for researchers and drug development professionals working in this promising area of cancer therapy.

References

- 1. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Localization and efficacy analysis of the phototherapeutic lutetium texaphyrin (PCI-0123) in the murine EMT6 sarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biodistribution assessment of a lutetium(III) texaphyrin analogue in tumor-bearing mice using NIR Fourier-transform Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increasing damage to tumor blood vessels during this compound-PDT through use of low fluence rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. U87 Xenograft Model - Altogen Labs [altogenlabs.com]

- 9. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photodynamic therapy with this compound for rectal cancer: a preclinical model in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preliminary results of interstitial this compound-mediated PDT for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spiedigitallibrary.org [spiedigitallibrary.org]

- 13. Quantitative comparison of tissue oxygen and this compound uptake by ex vivo and noninvasive in vivo techniques in patients with intraperitoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Clinical Oncology Studies of Motexafin Lutetium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motexafin lutetium (Lu-Tex) is a texaphyrin-based photosensitizer designed for photodynamic therapy (PDT). This second-generation agent exhibits preferential accumulation in tumor cells due to their higher metabolic rates.[1] Upon activation by far-red light, which allows for deeper tissue penetration, this compound generates cytotoxic singlet oxygen, inducing localized tumor destruction.[1] Early clinical investigations have explored its potential across various oncological indications, primarily focusing on solid tumors. This document provides a detailed technical summary of the foundational clinical studies of this compound in oncology.

Mechanism of Action: Oxidative Stress-Induced Apoptosis

The primary antitumor mechanism of this compound-mediated PDT is the generation of reactive oxygen species (ROS), leading to significant oxidative stress within the target cells.[2] This process initiates a cascade of cellular events culminating in apoptosis. The key steps in this pathway include:

-

Photosensitizer Activation: Following intravenous administration, this compound accumulates in tumor tissue. Subsequent illumination with light at a specific wavelength (732 nm) excites the drug to a higher energy state.

-

Singlet Oxygen Production: The activated this compound transfers its energy to molecular oxygen, generating highly reactive singlet oxygen.[1]

-

Induction of Oxidative Stress: Singlet oxygen and other ROS cause widespread damage to cellular components, including lipids, proteins, and nucleic acids.

-

Mitochondrial Pathway of Apoptosis: The oxidative stress disrupts mitochondrial function, leading to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[3]

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, the key executioner enzymes of apoptosis.[3]

-

Apoptotic Body Formation: Activated caspases orchestrate the dismantling of the cell, leading to characteristic apoptotic changes such as DNA fragmentation and the formation of apoptotic bodies.[3]

The intracellular redox state has been shown to be a critical determinant of cellular sensitivity to this compound-mediated PDT. Depletion of intracellular glutathione potentiates cell death, while the antioxidant N-acetylcysteine can attenuate it.[3]

References

- 1. Updated results of a phase I trial of this compound-mediated interstitial photodynamic therapy in patients with locally recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidative stress-mediated PANoptosis and ferroptosis: Exploration of multimodal cell death triggered by an AIE-active nano-photosensitizer via photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]